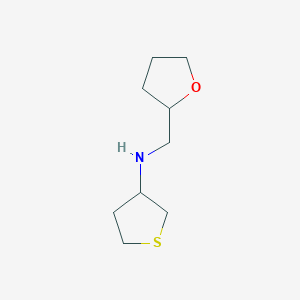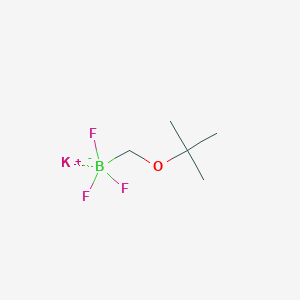
Potassium (tert-butoxymethyl)trifluoroborate
Descripción general
Descripción
Potassium (tert-butoxymethyl)trifluoroborate is a chemical compound with the empirical formula C5H11BF3KO . It is a solid substance that is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string [K+].CC©©OCB-(F)F . The InChI key for this compound is XBEPCFNGTDJTIY-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 292-296 °C . It has a molecular weight of 194.04 .Aplicaciones Científicas De Investigación
Application in Suzuki-Miyaura Cross Couplings
Potassium (tert-butoxymethyl)trifluoroborate has been utilized in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. Research indicates it is an effective building block in these reactions, first experimenting with bromobenzene as the electrophile and then extending to various aryl and hetaryl bromides. Its reactivity towards coupling partners other than bromide derivatives has also been evaluated, highlighting its versatility (Kassis et al., 2009).
Involvement in Intramolecular Arylation
This compound has been involved in potassium tert-butoxide-mediated intramolecular cyclization of aryl ethers, amines, and amides, showing high efficiency under microwave irradiation. The process follows a single-electron transfer to initiate the formation of an aryl radical, leading to a range of products (Roman, Takahashi, & Charette, 2011).
Role in Oxidation of Organotrifluoroborates
This compound has been studied in the context of the oxidation of organotrifluoroborates containing hydroxyl groups. These compounds, when oxidized, retain the trifluoroborate moiety, and their utility has been demonstrated in Suzuki-Miyaura cross-coupling reactions (Molander & Petrillo, 2006).
Use in Trifluoromethylation of Aryl Iodides
The compound has also found application in the trifluoromethylation of aryl iodides, using potassium (trifluoromethyl)trimethoxyborate. This process is facilitated by copper catalysis and results in the high-yield conversion of various aryl iodides to benzotrifluorides (Knauber, Arikan, Röschenthaler, & Goossen, 2011).
Contribution to Synthesis of Hindered Benzophenones
This chemical is instrumental in the synthesis of sterically hindered benzophenones, achieved through cross-coupling between aromatic aldehydes and potassium aryltrifluoroborates. A rhodium/tri-tert-butylphosphane catalyst system is used for this purpose, facilitating efficient access to these congested compounds (Chuzel, Roesch, Genêt, & Darses, 2008).
Synthesis of Enantioenriched α-Hydroxy Ketone Derivatives
In the synthesis of enantioenriched α-hydroxy ketone derivatives, potassium tert-butoxymethyl)trifluoroborate plays a role in treating chiral N-tert-butanesulfinyl ketimines. This leads to N-methylated N-tert-butanesulfinyl enamine intermediates that undergo stereoselective rearrangement (Li, Liu, Yao, & Lu, 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
Potassium (tert-butoxymethyl)trifluoroborate primarily targets aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various chemical reactions due to their unique reactivity.
Mode of Action
This compound acts as a nucleophilic boronated coupling reagent . It interacts with its targets (aryl halides) by forming a carbon-carbon (C-C) bond . This bond formation typically occurs in the presence of a catalyst or under thermal conditions .
Biochemical Pathways
The compound is involved in cross-coupling reactions , which are widely used in organic chemistry for the formation of C-C bonds . These reactions are often catalyzed by metals such as copper, rhodium, nickel, or palladium . The downstream effects of these reactions include the synthesis of various organic compounds, which can be used in pharmaceuticals, agrochemicals, and materials science.
Result of Action
The primary result of the action of this compound is the formation of a new C-C bond . This bond formation enables the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of a catalyst and the temperature can significantly affect the compound’s action and efficacy . Additionally, the stability of this compound may be influenced by factors such as pH, temperature, and the presence of other chemicals.
Propiedades
IUPAC Name |
potassium;trifluoro-[(2-methylpropan-2-yl)oxymethyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BF3O.K/c1-5(2,3)10-4-6(7,8)9;/h4H2,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEPCFNGTDJTIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COC(C)(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670583 | |
| Record name | Potassium (tert-butoxymethyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910251-10-4 | |
| Record name | Potassium (tert-butoxymethyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium (tert-butoxymethyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


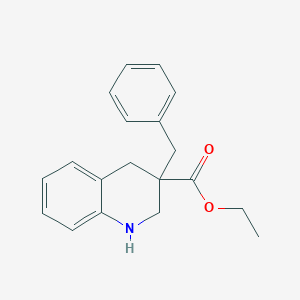
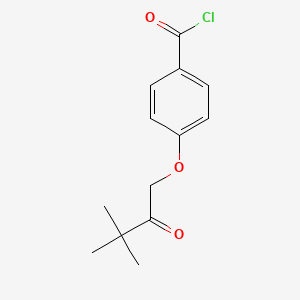

![{2-[4-(Cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1420073.png)

![2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1420075.png)
![1-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1420077.png)
![Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate](/img/structure/B1420084.png)
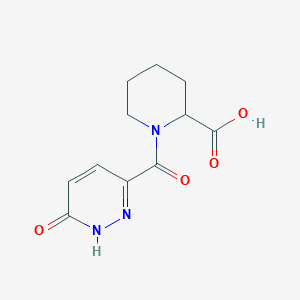
![2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid](/img/structure/B1420087.png)
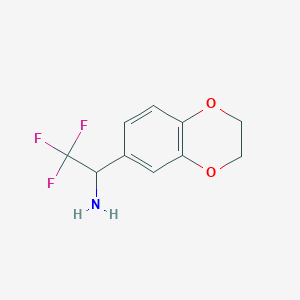
amine](/img/structure/B1420089.png)
![4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1420090.png)
